molecular formula C22H17ClN2O2 B239761 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-chlorophenyl)acetamide

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-chlorophenyl)acetamide

Katalognummer B239761
Molekulargewicht: 376.8 g/mol
InChI-Schlüssel: NUMQXDHTWKUKQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-chlorophenyl)acetamide, also known as BML-210, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BML-210 is a selective inhibitor of the transcription factor nuclear factor-kappa B (NF-κB), which plays a crucial role in inflammation, immune response, and cell survival.

Wirkmechanismus

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-chlorophenyl)acetamide selectively inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. Inhibition of NF-κB activation by this compound leads to a reduction in the expression of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the proliferation and invasion of cancer cells, induces apoptosis, and enhances the efficacy of chemotherapy and radiotherapy. In vivo studies have shown that this compound reduces inflammation and tissue damage in animal models of inflammatory disorders and autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-chlorophenyl)acetamide has several advantages for lab experiments, including its high selectivity and potency, and its ability to inhibit NF-κB activation in a dose-dependent manner. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations can be overcome by optimizing the formulation and dosage of this compound in lab experiments.

Zukünftige Richtungen

There are several future directions for the research and development of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-chlorophenyl)acetamide. One area of interest is the optimization of the synthesis method to improve yield and purity. Another area of interest is the development of novel formulations and delivery methods for this compound to improve its solubility and bioavailability. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in various diseases, including cancer, inflammatory disorders, and autoimmune diseases. Finally, the safety and toxicity of this compound need to be thoroughly evaluated to determine its potential for clinical use.

Synthesemethoden

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-chlorophenyl)acetamide involves the reaction of 4-chlorophenylacetic acid with 2-amino-3-methylphenol in the presence of thionyl chloride. The resulting intermediate is then reacted with 2-amino-1,3-benzoxazole to yield this compound. The synthesis of this compound has been optimized to improve yield and purity, making it a viable compound for scientific research.

Wissenschaftliche Forschungsanwendungen

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-chlorophenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and autoimmune diseases. The compound has been shown to inhibit NF-κB activation, which is a critical step in the pathogenesis of these diseases. This compound has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.

Eigenschaften

Molekularformel

C22H17ClN2O2

Molekulargewicht

376.8 g/mol

IUPAC-Name

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-chlorophenyl)acetamide

InChI

InChI=1S/C22H17ClN2O2/c1-14-17(22-25-19-6-2-3-8-20(19)27-22)5-4-7-18(14)24-21(26)13-15-9-11-16(23)12-10-15/h2-12H,13H2,1H3,(H,24,26)

InChI-Schlüssel

NUMQXDHTWKUKQW-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1NC(=O)CC2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4O3

Kanonische SMILES

CC1=C(C=CC=C1NC(=O)CC2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4O3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.